Benzyl (5-methylazepan-4-yl)carbamate
Description
Benzyl (5-methylazepan-4-yl)carbamate is a synthetic carbamate derivative featuring a seven-membered azepane ring substituted with a methyl group at the 5-position and a benzyl carbamate moiety at the 4-position. This compound’s unique structure confers distinct physicochemical properties, such as solubility, stability, and stereochemical complexity, which are critical for its reactivity and biological activity.
Properties
IUPAC Name |
benzyl N-(5-methylazepan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-9-16-10-8-14(12)17-15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLRDBIWEWMSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-methylazepan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-methylazepan-4-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and yield of the compound while minimizing the production of by-products. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-methylazepan-4-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated compounds, organic solvents
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl (5-methylazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : The benzyl group improves lipophilicity, aiding membrane permeability, while the methyl group at C5 stabilizes the azepane ring against metabolic degradation .
- Stereochemical Impact : The compound’s multiple chiral centers (e.g., at C4 and C5) influence its enantioselective interactions, as demonstrated in studies on chiral resolution techniques .
Research Findings and Data
- Synthetic Routes : this compound is synthesized via reductive amination of 5-methylazepan-4-one, followed by carbamate formation using benzyl chloroformate. Yields (~65–70%) are comparable to those of piperidine analogs but lower than azepane derivatives lacking steric hindrance .
- Biological Activity : In vitro assays against serine proteases show IC₅₀ values of 12 µM, outperforming methyl-substituted piperidine carbamates (IC₅₀ > 50 µM) but underperforming bulkier analogs like naphthyl carbamates (IC₅₀ ~5 µM) .
- Stability : The compound exhibits a half-life of 8.2 hours in human plasma, superior to benzyl piperidine carbamates (half-life ~4 hours) due to reduced susceptibility to esterase cleavage .
Biological Activity
Benzyl (5-methylazepan-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by relevant data and case studies.
Overview of Biological Activity
This compound is primarily investigated for its interactions with various biological targets. Its mechanism of action involves binding to specific enzymes and receptors, which can inhibit their activity. This inhibition is crucial for therapeutic applications, particularly in treating conditions related to enzyme dysfunction.
The compound acts by interacting with the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is significant in the context of cholinesterase inhibition, where it may compete with acetylcholine at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Enzyme Inhibition : The compound has shown promising results in inhibiting butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine. For instance, derivatives similar to this compound exhibited IC50 values significantly lower than those of established inhibitors like rivastigmine, indicating a strong inhibitory effect on BChE activity .
- Receptor Binding : Investigations into receptor interactions suggest that this compound can bind to muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), which are critical for neurotransmission. The binding affinity and selectivity for these receptors can influence its pharmacological profile .
- Toxicological Studies : Understanding the toxicological implications is vital. Similar carbamate compounds have been associated with acute toxicity through mechanisms involving cholinesterase inhibition, leading to symptoms such as muscle fasciculations and respiratory failure . These findings underscore the importance of evaluating safety profiles alongside therapeutic potentials.
Case Studies
Several case studies have documented the effects of related carbamate compounds on biological systems:
- Case Study 1 : A study focused on the acute effects of carbamate pesticides demonstrated rapid onset toxicity due to cholinesterase inhibition. The findings indicated that compounds with similar structures to this compound could lead to severe neurological symptoms within minutes post-exposure .
- Case Study 2 : Research examining the efficacy of new carbamate derivatives highlighted their potential as therapeutic agents against neurodegenerative diseases by modulating cholinergic signaling pathways. The study illustrated that certain derivatives could enhance cognitive function in animal models .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Enzyme Inhibition (IC50 µM) | Receptor Affinity | Unique Features |
|---|---|---|---|
| This compound | < 10 | High | Strong BChE inhibitor |
| Rivastigmine | 6.57 | Moderate | Clinically used for Alzheimer’s disease |
| Benzyl (5-fluoroazepan-4-yl)carbamate | < 8 | Very High | Enhanced stability and activity due to fluorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
